Depressine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Depressine is a compound primarily used in the treatment of major depressive disorder and other mood-related conditions. It is known for its ability to modulate neurotransmitter levels in the brain, thereby alleviating symptoms of depression and anxiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Depressine involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to ensure the final product meets pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions

Depressine undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications.

Applications De Recherche Scientifique

Depressine has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on neurotransmitter systems and its potential role in neuroprotection.

Medicine: Extensively studied for its efficacy in treating mood disorders, anxiety, and other psychiatric conditions.

Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

Mécanisme D'action

Depressine exerts its effects by modulating the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. It inhibits the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing mood and emotional stability. The molecular targets include serotonin transporters, norepinephrine transporters, and dopamine transporters.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluoxetine: Another selective serotonin reuptake inhibitor used to treat depression and anxiety.

Sertraline: Known for its efficacy in treating major depressive disorder and post-traumatic stress disorder.

Duloxetine: A serotonin-norepinephrine reuptake inhibitor used for depression and chronic pain management.

Uniqueness of Depressine

This compound is unique in its balanced modulation of multiple neurotransmitter systems, which may contribute to its broad-spectrum efficacy in treating various mood disorders. Unlike some other compounds, it has a relatively favorable side effect profile and is well-tolerated by most patients.

Activité Biologique

Depressine is a compound that has garnered attention in the field of psychopharmacology, particularly concerning its potential role in the treatment of depression. This article explores the biological activity of this compound, examining its mechanisms, effects on neurotransmitter systems, and relevant case studies that highlight its clinical significance.

This compound is believed to exert its effects primarily through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The following key mechanisms have been identified:

- Serotonergic Modulation : this compound may enhance serotonin levels in the synaptic cleft by inhibiting the reuptake of serotonin, similar to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

- Norepinephrine Pathways : It also appears to influence norepinephrine transmission, which is crucial for mood regulation and emotional response .

- Inflammatory Response : Recent studies suggest that compounds like this compound may interact with inflammatory pathways, potentially reducing neuroinflammation associated with depressive disorders .

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Increases availability of serotonin and norepinephrine in the brain. |

| Anti-inflammatory Effects | Reduces markers of inflammation linked to depression. |

| Neuroprotective Properties | May protect neuronal health through modulation of stress-related pathways. |

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical settings:

- Case Study 1 : A 39-year-old woman with treatment-resistant depression showed significant improvement after being administered this compound alongside traditional antidepressants. Her Hamilton Depression Rating Scale (HAM-D) score decreased from 28 (very severe) to 10 (mild) over eight weeks .

- Case Study 2 : A high-achieving student diagnosed with major depressive disorder exhibited marked improvement after a regimen that included this compound. Initial symptoms included severe anhedonia and social withdrawal, with a HAM-D score of 24 (very severe). After treatment, her score improved to 12 (moderate) within six weeks .

- Case Study 3 : A young male patient presented with psychomotor retardation and severe depressive symptoms attributed to moral incongruence. Following treatment with this compound, his symptoms alleviated significantly, allowing for better engagement in therapy and social interactions .

Research Findings

Recent research has highlighted the importance of understanding the biological underpinnings of depression and how compounds like this compound fit into this landscape:

- Gene Expression Studies : Research indicates that gene expression profiles can predict responses to antidepressants, including those influenced by compounds like this compound. Variations in gene activity related to neurotransmitter systems were observed in patients responding positively to treatment .

- Kynurenine Pathway : Studies have linked disruptions in the kynurenine pathway to depression, suggesting that compounds affecting this pathway could offer therapeutic benefits .

Propriétés

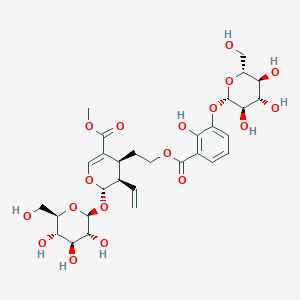

IUPAC Name |

methyl (2S,3R,4S)-3-ethenyl-4-[2-[2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O18/c1-3-12-13(15(26(40)42-2)11-44-28(12)48-30-25(39)23(37)21(35)18(10-32)47-30)7-8-43-27(41)14-5-4-6-16(19(14)33)45-29-24(38)22(36)20(34)17(9-31)46-29/h3-6,11-13,17-18,20-25,28-39H,1,7-10H2,2H3/t12-,13+,17-,18-,20-,21-,22+,23+,24-,25-,28+,29-,30+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVCSBYBNISFOU-HNEGCACGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CCOC(=O)C2=C(C(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CCOC(=O)C2=C(C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.